molecular formula C12H21N B020527 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine CAS No. 106351-84-2

1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine

Cat. No. B020527
CAS RN: 106351-84-2
M. Wt: 179.3 g/mol
InChI Key: CQIZBIFTOGBKDB-UHFFFAOYSA-N
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Description

1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine (MCTP) is a chemical compound that has been widely used in scientific research due to its unique properties. MCTP is a bicyclic nitrogen-containing heterocycle that has been studied for its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine involves the selective destruction of dopaminergic neurons in the substantia nigra. 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra. This allows researchers to study the specific effects of dopaminergic neuron loss on the brain and behavior. However, one of the limitations of using 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is its toxicity and potential for off-target effects. Careful dose optimization and control are necessary to minimize these effects.

Future Directions

There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is the development of novel therapies for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another direction is the study of the role of oxidative stress and inflammation in neurodegenerative diseases. Additionally, 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine may be used as a tool to study the effects of dopaminergic neuron loss on other brain regions and behaviors. Further research is needed to fully understand the potential applications of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in neuroscience.
In conclusion, 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine is a unique compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its selective destruction of dopaminergic neurons in the substantia nigra has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease. However, careful dose optimization and control are necessary to minimize its toxicity and potential for off-target effects. There are several future directions for the use of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine in scientific research, including the development of novel therapies for Parkinson's disease and the study of the role of oxidative stress and inflammation in neurodegenerative diseases.

Synthesis Methods

1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be synthesized by using a variety of methods. One of the most common methods is the reduction of the corresponding ketone with sodium borohydride. Another method involves the cyclization of the corresponding N-alkylideneaniline with a ketone or aldehyde. The yield of 1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine can be optimized by adjusting the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in animal models. This has allowed researchers to study the pathogenesis of Parkinson's disease and to develop potential therapies for the disease.

properties

CAS RN

106351-84-2

Product Name

1-Methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C12H21N

Molecular Weight

179.3 g/mol

IUPAC Name

4-cyclohexyl-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H21N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7,11H,2-6,8-10H2,1H3

InChI Key

CQIZBIFTOGBKDB-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)C2CCCCC2

Canonical SMILES

CN1CCC(=CC1)C2CCCCC2

Other CAS RN

106351-84-2

synonyms

1-methyl-4-cyclohexyl-1,2,3,6-tetrahydropyridine
MCTP

Origin of Product

United States

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